molecular formula C20H24N2O3S B6573565 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide CAS No. 946294-88-8

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide

Cat. No. B6573565
CAS RN: 946294-88-8
M. Wt: 372.5 g/mol
InChI Key: DNELVQBHSPDDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide, also known as ETA-6, is a potent, selective, and non-competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, which plays a role in the transmission of nerve impulses and the regulation of neurotransmitter levels. ETA-6 has been used in laboratory studies to investigate the effects of AChE inhibition on various physiological and biochemical processes.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide is commonly used as a research tool to study the effects of AChE inhibition on physiological and biochemical processes. It has been used to study the effects of AChE inhibition on memory, learning, and behavior in animal models. It has also been used to study the effects of AChE inhibition on neurotransmitter levels and the regulation of synaptic transmission. Furthermore, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide has been used to study the effects of AChE inhibition on neurodegenerative diseases, such as Alzheimer’s disease, and to study the effects of AChE inhibition on neurodevelopmental disorders, such as autism.

Mechanism of Action

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide is a non-competitive inhibitor of AChE, meaning it binds to the enzyme in a way that does not interfere with the binding of the substrate. Instead, it binds to an allosteric site on the enzyme, which causes the enzyme to become less active. This inhibition of AChE activity leads to an increase in the levels of the neurotransmitter acetylcholine, which is important for the transmission of nerve impulses and the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
The inhibition of AChE by N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide has been shown to improve memory, learning, and behavior. It has also been shown to increase the levels of the neurotransmitter acetylcholine, which is important for the transmission of nerve impulses and the regulation of neurotransmitter levels. Furthermore, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases and neurodevelopmental disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide in laboratory experiments is its high selectivity for AChE. This allows researchers to study the effects of AChE inhibition without interference from other enzymes. Furthermore, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide is relatively easy to synthesize and is relatively stable, which makes it well-suited for use in laboratory experiments. The main limitation of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide in laboratory experiments is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide in scientific research. These include further exploration of its effects on memory, learning, behavior, and neurotransmitter levels; further exploration of its potential as a therapeutic agent for neurodegenerative and neurodevelopmental disorders; and further exploration of its potential as a biomarker for neurological and psychiatric disorders. Additionally, further research into the mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide could lead to the development of more potent and selective inhibitors of AChE.

Synthesis Methods

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide can be synthesized from commercially available reagents by a simple two-step synthesis. The first step involves the reaction of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with 3-phenylpropanamide, followed by the reaction of the resulting intermediate with sodium hydroxide. The compound can also be synthesized using a variety of other methods, including microwave-assisted synthesis, solid-phase synthesis, and enzymatic synthesis.

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-14-6-9-17-15-18(11-12-19(17)22)21-20(23)13-10-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,2,6,9-10,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNELVQBHSPDDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide

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